molecular formula C21H30N4O3 B4846110 2-{1-[(3,5-dimethylpiperidin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-phenylacetamide

2-{1-[(3,5-dimethylpiperidin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-phenylacetamide

Cat. No.: B4846110
M. Wt: 386.5 g/mol
InChI Key: LVMUTPZRGOUDTF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{1-[(3,5-dimethylpiperidin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-phenylacetamide involves multiple steps, typically starting with the preparation of the piperidine and piperazine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of 2-{1-[(3,5-dimethylpiperidin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-phenylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Properties

IUPAC Name

2-[1-[2-(3,5-dimethylpiperidin-1-yl)acetyl]-3-oxopiperazin-2-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3/c1-15-10-16(2)13-24(12-15)14-20(27)25-9-8-22-21(28)18(25)11-19(26)23-17-6-4-3-5-7-17/h3-7,15-16,18H,8-14H2,1-2H3,(H,22,28)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMUTPZRGOUDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC(=O)N2CCNC(=O)C2CC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-[(3,5-dimethylpiperidin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-{1-[(3,5-dimethylpiperidin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-phenylacetamide
Reactant of Route 3
2-{1-[(3,5-dimethylpiperidin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-phenylacetamide
Reactant of Route 4
2-{1-[(3,5-dimethylpiperidin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-phenylacetamide
Reactant of Route 5
2-{1-[(3,5-dimethylpiperidin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-phenylacetamide
Reactant of Route 6
2-{1-[(3,5-dimethylpiperidin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-phenylacetamide

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